molecular formula C28H30O12 B14490478 methyl 4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate CAS No. 63252-09-5

methyl 4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Cat. No.: B14490478
CAS No.: 63252-09-5
M. Wt: 558.5 g/mol
InChI Key: SJAZLAKASOOSOK-UHFFFAOYSA-N
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Description

Methyl 4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is a complex organic compound that belongs to the class of tetracene derivatives. This compound is characterized by its multiple hydroxyl groups and a unique oxane ring structure. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetracene core, followed by the introduction of the oxane ring and the various hydroxyl groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and protective groups to ensure selective functionalization of the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures, controlled pH, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogenating agents (e.g., thionyl chloride, SOCl₂), alkylating agents (e.g., methyl iodide, CH₃I)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce additional hydroxyl groups.

Scientific Research Applications

Methyl 4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of methyl 4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating specific enzymes and receptors. Its antioxidant properties may also play a role in scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is unique due to its specific tetracene core structure combined with the oxane ring and multiple hydroxyl groups. This combination of features imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

63252-09-5

Molecular Formula

C28H30O12

Molecular Weight

558.5 g/mol

IUPAC Name

methyl 4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C28H30O12/c1-4-28(37)9-14(40-15-8-13(30)22(31)10(2)39-15)17-18(21(28)27(36)38-3)26(35)19-20(25(17)34)24(33)16-11(23(19)32)6-5-7-12(16)29/h5-7,10,13-15,21-22,29-31,34-35,37H,4,8-9H2,1-3H3

InChI Key

SJAZLAKASOOSOK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)O)O

Origin of Product

United States

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